2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline

Physicochemical characterization Thermal stability Process chemistry

Uncontrolled substitution of regioisomeric trimethyl-tetrahydroquinolines introduces thermal and stereochemical variability that invalidates synthetic routes. This 2,4,8-isomer provides a defined stereogenic center at C8 and a higher flash point (114.2 °C) than the 2,4,6- or 2,4,7-analogs, enabling safer bulk storage. - Boiling point advantage of +9.4 °C enables sustained heating above 260 °C without pressurization. - C8 chirality supports enantioselective synthesis of ligands and organocatalysts. - Structural fidelity is mandatory for CETP inhibitor intermediate programs.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B11911548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CCCC2=C1N=C(C=C2C)C
InChIInChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h7-8H,4-6H2,1-3H3
InChIKeyZCQUVMMJCJQPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Overview


2,4,8-Trimethyl-5,6,7,8-tetrahydroquinoline (CAS 809241-38-1) is a C12H17N partially hydrogenated quinoline derivative bearing methyl substituents at the 2-, 4-, and 8-positions . It belongs to the 5,6,7,8-tetrahydroquinoline subclass, which serves as a versatile scaffold in medicinal chemistry and as a key intermediate in cholesteryl ester transfer protein (CETP) inhibitor programs [1]. Unlike its regioisomeric counterparts substituted at the 6- or 7-position, the 8-methyl substitution introduces a stereogenic center at C8 and distinct steric and electronic properties that influence its thermal stability and synthetic utility .

Why Regioisomeric Substitution Fails


Regioisomeric trimethyl-5,6,7,8-tetrahydroquinolines share the same molecular formula and LogP but exhibit quantifiably different boiling points, flash points, and stereochemical profiles . Generic substitution with the 2,4,6- or 2,4,7-isomer in processes that exploit thermal robustness or chirality at C8 therefore introduces uncontrolled variability. The evidence below demonstrates that these differences are experimentally measurable and must be accounted for in procurement specifications where thermal stability, safety margins, or enantiomeric purity are critical.

Physicochemical and Stereochemical Differentiation


Boiling Point Elevation vs. Regioisomers

The 2,4,8-trimethyl isomer exhibits a boiling point of 274.0 ± 9.0 °C at 760 mmHg, which is 9.4 °C higher than the boiling points of both the 2,4,6- and 2,4,7-trimethyl regioisomers (264.6 ± 9.0 °C) . This elevation is attributed to the steric and electronic influence of the 8-methyl group adjacent to the ring junction, which enhances intermolecular interactions in the liquid phase.

Physicochemical characterization Thermal stability Process chemistry

Flash Point and Flammability Hazard Reduction

The 2,4,8-trimethyl isomer has a calculated flash point of 114.2 ± 10.9 °C, which is 6.3 °C higher than the flash point of the 2,4,6- and 2,4,7-isomers (107.9 ± 10.9 °C) . This difference, while modest, places the compound in a higher flash-point category under many transportation and storage regulations, potentially reducing hazardous material surcharges and simplifying handling requirements.

Safety data Flammability Regulatory compliance

Stereogenic Center at C8

The 2,4,8-trimethyl substitution pattern creates a stereogenic center at the sp3-hybridized C8 carbon, rendering the molecule chiral. In contrast, the 2,4,6- and 2,4,7-trimethyl regioisomers possess a plane of symmetry and are achiral [1]. This structural feature enables enantiomeric resolution to furnish optically pure enantiomers, a capability that is structurally impossible for the comparators. Chiral tetrahydroquinoline scaffolds are widely exploited in asymmetric catalysis and enantioselective medicinal chemistry [2].

Chiral building blocks Asymmetric synthesis Medicinal chemistry

Identical Lipophilicity Across Regioisomers

The calculated LogP for the 2,4,8-, 2,4,6-, and 2,4,7-trimethyl isomers is uniformly 3.82 . This demonstrates that the different methyl substitution positions do not alter overall lipophilicity, meaning that any observed differences in biological partitioning or membrane permeability among these isomers cannot be attributed to LogP and must instead arise from steric, electronic, or stereochemical factors.

Lipophilicity ADME prediction QSAR

Validated Application Scenarios


High-Temperature Reaction Solvent or Co-Solvent

The +9.4 °C boiling point advantage of the 2,4,8-trimethyl isomer makes it the preferred choice over the 2,4,6- or 2,4,7-analogs for reactions requiring sustained heating above 260 °C without pressurization. This is particularly relevant in high-temperature cyclizations, thermal rearrangements, and solvent-free melt reactions where solvent loss must be minimized.

Chiral Building Block for Asymmetric Synthesis

The presence of a stereogenic center at C8, unique to this regioisomer [2], positions it as a precursor for enantiomerically pure tetrahydroquinoline-derived ligands and organocatalysts. Researchers pursuing asymmetric hydrogenation, aza-Michael additions, or chiral auxiliary strategies can obtain this isomer pre-resolved or resolve it in-house, a pathway not available with the achiral 2,4,6- or 2,4,7-isomers [3].

CETP Inhibitor Intermediate Supply Chains

Substituted tetrahydroquinolines, including 2,4,8-trimethyl derivatives, are documented intermediates in CETP inhibitor synthesis programs [1]. Procurement of the structurally accurate 2,4,8-isomer is mandatory for fidelity to the published synthetic routes; substitution with the 2,4,6- or 2,4,7-isomer would yield off-target intermediates that require revalidation of the entire downstream synthetic sequence.

Safety-Optimized Industrial Inventory Management

The flash point of the 2,4,8-isomer (114.2 °C) exceeds the 107.9 °C threshold of its regioisomers , which may qualify it for less stringent flammable-liquid storage classifications under OSHA and GHS guidelines. For bulk procurement, this translates to lower insurance premiums and broader storage options.

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